molecular formula C12H11BrO B13773094 1-Bromo-5-ethoxynaphthalene CAS No. 69859-52-5

1-Bromo-5-ethoxynaphthalene

Katalognummer: B13773094
CAS-Nummer: 69859-52-5
Molekulargewicht: 251.12 g/mol
InChI-Schlüssel: PXBOXQDUTZSAOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO. It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom at the first position and an ethoxy group at the fifth position on the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

1-Bromo-5-ethoxynaphthalene can be synthesized through the bromination of 5-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or methylene chloride (CH2Cl2). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Analyse Chemischer Reaktionen

1-Bromo-5-ethoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common reagents used in these reactions include bromine, cyanide salts, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-ethoxynaphthalene is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-5-ethoxynaphthalene involves its interaction with molecular targets through its bromine and ethoxy functional groups. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can affect various molecular pathways and processes, depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-5-ethoxynaphthalene can be compared with other brominated naphthalene derivatives such as:

The presence of the ethoxy group in this compound makes it unique and provides additional functionalization options compared to its analogs .

Eigenschaften

CAS-Nummer

69859-52-5

Molekularformel

C12H11BrO

Molekulargewicht

251.12 g/mol

IUPAC-Name

1-bromo-5-ethoxynaphthalene

InChI

InChI=1S/C12H11BrO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3

InChI-Schlüssel

PXBOXQDUTZSAOC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C1C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.